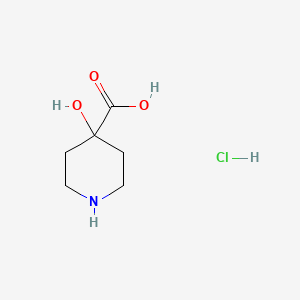
Methyl 2-(2-fluorophenyl)-2-(morpholin-4-yl)acetate
Übersicht
Beschreibung
Methyl 2-(2-fluorophenyl)-2-(morpholin-4-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of morpholine-based compounds, which have been extensively studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Methyl 2-(2-fluorophenyl)-2-(morpholin-4-yl)acetate is used in the synthesis of novel chemical compounds. For example, it has been used in the development of potent, long-acting neurokinin-1 (NK-1) receptor antagonists, which are important in treating various conditions like pain, migraine, and emesis (Hale et al., 1998).
- It serves as a key component in the creation of new heterocyclic scaffolds, demonstrating its versatility in medicinal chemistry (Pandey et al., 2012).
- This compound is also involved in the synthesis of various pharmacologically active molecules, such as cyclooxygenase-2 (COX-2) inhibitors (Shi et al., 2012).
Biological Evaluation
- In biological studies, this compound derivatives have shown potential as antidepressants, as indicated by their activity in animal models (Yuan, 2012).
- Compounds derived from this molecule have been evaluated for their antimicrobial and antifungal activities, highlighting its potential in developing new treatments for infections (Ohloblina et al., 2022).
Chemical Properties and Reactivity
- Research on this compound has contributed to understanding the chemical properties and reactivity of related compounds. This includes studies on the structure and reactivity of related indolylmethylium ions, which are crucial for synthetic applications in chemistry (Follet et al., 2015).
QSAR Analysis
- Quantitative Structure-Activity Relationship (QSAR) analysis of derivatives of this compound has been conducted to predict their antioxidant activities. This analysis helps in the design of new potential antioxidants (Drapak et al., 2019).
Eigenschaften
IUPAC Name |
methyl 2-(2-fluorophenyl)-2-morpholin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c1-17-13(16)12(15-6-8-18-9-7-15)10-4-2-3-5-11(10)14/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYHKJLNZUPPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1F)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





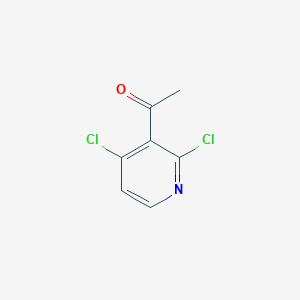
![Tricyclo[6.4.0.0(2,7)]dodecane-1,8:2,7-tetracarboxylic Dianhydride](/img/structure/B1423191.png)
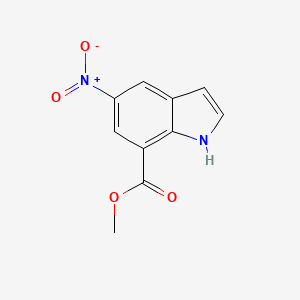
![Ethyl 6-chloroimidazo[1,2-B]pyridazin-2-ylcarbamate](/img/structure/B1423196.png)
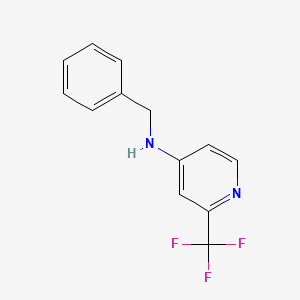

![Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1423201.png)
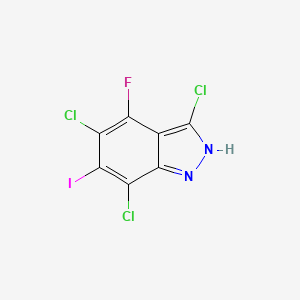
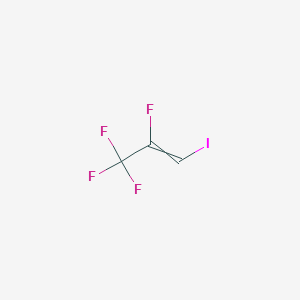
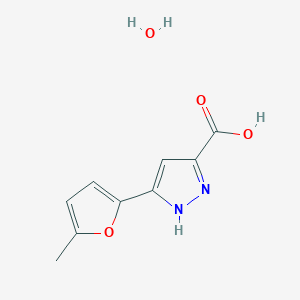
![5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1423210.png)
